2-Amino-4-methoxyphenol hydrochloride
CAS No.: 32190-97-9
Cat. No.: VC2007548
Molecular Formula: C7H10ClNO2
Molecular Weight: 175.61 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 32190-97-9 |
---|---|
Molecular Formula | C7H10ClNO2 |
Molecular Weight | 175.61 g/mol |
IUPAC Name | 2-amino-4-methoxyphenol;hydrochloride |
Standard InChI | InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H |
Standard InChI Key | YWKXUUGVLZIYEG-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)O)N.Cl |
Canonical SMILES | COC1=CC(=C(C=C1)O)N.Cl |
Chemical Structure and Properties
Structural Characteristics
2-Amino-4-methoxyphenol hydrochloride features a phenolic structure with specific functional groups that contribute to its chemical reactivity and biological activity. The presence of the amino group at position 2 and the methoxy group at position 4 creates a unique electronic distribution that influences its interactions with biological systems .
Parameter | Description |
---|---|
IUPAC Name | 2-amino-4-methoxyphenol;hydrochloride |
Molecular Formula | C₇H₁₀ClNO₂ |
Molecular Weight | 175.61 g/mol |
InChI | InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H |
InChI Key | YWKXUUGVLZIYEG-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)O)N.Cl |
The structural configuration of this compound can be visualized as follows:
-
A benzene ring core
-
A hydroxyl (-OH) group at position 1
-
An amino (-NH₂) group at position 2
-
A methoxy (-OCH₃) group at position 4
Physical Properties
The physical properties of 2-Amino-4-methoxyphenol hydrochloride significantly impact its applications in various fields. These properties are summarized in the following table:
Property | Value |
---|---|
Physical State | Solid |
Density | 1.052 g/cm³ |
Boiling Point | 283.4°C at 760 mmHg |
Flash Point | 125.2°C |
Topological Polar Surface Area (TPSA) | 55.48 |
LogP | 1.4048 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 1 |
These physical characteristics contribute to its solubility profile, stability, and behavior in various chemical environments .
Chemical Properties
The chemical reactivity of 2-Amino-4-methoxyphenol hydrochloride is primarily dictated by the functional groups present in its structure:
-
Amino Group Reactivity: The amino group at position 2 can participate in various reactions, including:
-
Nucleophilic substitution reactions
-
Condensation reactions with carbonyl compounds
-
Salt formation with acids
-
Diazotization reactions to form diazonium salts
-
-
Phenolic Group Reactivity: The hydroxyl group exhibits acidic properties and can undergo:
-
Deprotonation in basic conditions
-
Esterification reactions
-
Oxidation reactions
-
Hydrogen bonding
-
-
Methoxy Group Properties: The methoxy group contributes to:
Synthesis and Preparation Methods
The synthesis of 2-Amino-4-methoxyphenol hydrochloride typically follows several established routes in organic chemistry. The most common synthetic pathway involves a multi-step process starting from readily available precursors.
Standard Synthetic Route
The typical synthesis involves the following steps:
-
Nitration: 4-Methoxyphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to yield 2-nitro-4-methoxyphenol.
-
Reduction: The nitro group in 2-nitro-4-methoxyphenol is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or hydrogen with an appropriate catalyst.
-
Salt Formation: The resulting 2-amino-4-methoxyphenol is treated with hydrochloric acid to form the hydrochloride salt, which typically precipitates from solution and can be isolated by filtration.
The reaction can be summarized as:
4-Methoxyphenol → 2-Nitro-4-methoxyphenol → 2-Amino-4-methoxyphenol → 2-Amino-4-methoxyphenol hydrochloride
Applications
Pharmaceutical Applications
2-Amino-4-methoxyphenol hydrochloride has demonstrated promising pharmaceutical applications, particularly in antimicrobial therapy:
-
Antimicrobial Activity: Clinical studies have evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains, showing promising results in combating drug-resistant pathogens.
-
Pharmaceutical Intermediate: The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds, including certain antibiotics and anti-inflammatory agents.
-
Potential Therapeutic Uses: Current research is exploring its potential applications in treating various skin conditions due to its antimicrobial properties and relatively favorable safety profile.
Research Applications
In scientific research, 2-Amino-4-methoxyphenol hydrochloride serves several important functions:
-
Chemical Probe: It is used as a chemical probe in studies investigating aromatic substitution reactions and structure-activity relationships.
-
Synthesis of Pyridine Analogues: The compound is employed in the synthesis of pyridine analogues, which have applications in medicinal chemistry and materials science .
-
Biochemical Assays: It serves as a reagent in biochemical assays studying enzyme mechanisms and cellular processes.
Industrial Applications
Several industrial applications utilize the unique properties of this compound:
-
Dye Industry: It serves as an intermediate in the synthesis of certain dyes and pigments due to its reactive amino group.
-
Analytical Chemistry: The compound is used in analytical procedures for the detection and quantification of various substances.
-
Flavor Industry: Related compounds have been identified in tea aroma profiles, suggesting potential applications in flavor chemistry .
Biological Activity
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 2-Amino-4-methoxyphenol hydrochloride:
-
Activity Against Resistant Strains: Clinical investigations have demonstrated its effectiveness against resistant bacterial strains, particularly those involved in skin infections.
-
Mechanism of Action: The antimicrobial activity is believed to involve interactions with bacterial cell membranes and potential disruption of essential cellular processes, though the exact mechanisms require further elucidation.
-
Comparative Efficacy: Preliminary studies suggest comparable efficacy to certain conventional antibiotics against specific bacterial strains, with potentially fewer resistance issues.
Other Biological Effects
Beyond antimicrobial activity, other biological effects have been observed:
Comparison with Related Compounds
To better understand the unique properties of 2-Amino-4-methoxyphenol hydrochloride, it is valuable to compare it with structurally related compounds:
Compound | Structural Differences | Key Property Distinctions |
---|---|---|
2-Amino-4-methoxyphenol (free base) | Lacks hydrochloride counter ion | Lower water solubility, higher lipophilicity |
4-Amino-2-methoxyphenol | Amino and methoxy groups in different positions | Different reactivity profile and biological activity |
2-Amino-4-methylphenol | Methyl group instead of methoxy group | Less polar, different electronic effects |
4-Amino-2-fluorophenol hydrochloride | Fluoro group instead of methoxy group | Higher electronegativity, different biological interactions |
2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride | Different carbon skeleton with ethanol group | Different physical properties and application profile |
This comparison highlights how small structural variations can significantly impact chemical reactivity, physical properties, and biological activity .
Current Research and Future Perspectives
Current research on 2-Amino-4-methoxyphenol hydrochloride is focused on several promising areas:
-
Antimicrobial Development: Ongoing studies are exploring its potential in developing new antimicrobial agents effective against resistant bacterial strains.
-
Derivative Synthesis: Researchers are creating various derivatives to enhance specific properties, such as antimicrobial potency, stability, or bioavailability.
-
Structure-Activity Relationship Studies: Investigations into how structural modifications affect biological activity are providing insights for rational drug design.
-
Combination Therapies: Studies examining synergistic effects when combined with other antimicrobial agents may lead to new therapeutic approaches.
Future research directions may include:
-
Expanded Clinical Evaluations: Broader clinical studies to fully assess therapeutic potential and safety profiles.
-
Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying its antimicrobial and other biological activities.
-
Formulation Development: Creation of optimized drug delivery systems to enhance efficacy and patient compliance.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume